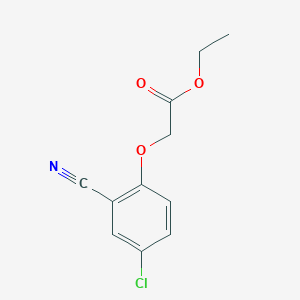

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate

描述

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H10ClNO3 . It has a molecular weight of 239.66 .

Synthesis Analysis

The synthesis of Ethyl 2-(4-chloro-2-cyanophenoxy)acetate can be achieved through a reaction involving 4-chloro-2-cyanophenol and ethyl bromoacetate . The reaction is carried out in N,N-dimethylformamide with sodium hydride as a base . After the reaction, the product is extracted using ethyl acetate and hydrochloric acid .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-chloro-2-cyanophenoxy)acetate consists of an ethyl ester group attached to a phenyl ring which is substituted with a chlorine atom and a cyano group .Physical And Chemical Properties Analysis

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.科学研究应用

Synthesis and Characterization of Novel Compounds

Synthesis and Antimicrobial Evaluation : A study focused on the synthesis, characterization, and evaluation of novel imines and thiazolidinones derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate. These compounds were tested for their antibacterial and antifungal activities, highlighting the potential of such derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Efficient Syntheses of Pyrrole Derivatives : Research demonstrated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds from ethyl 2-chloroacetoacetate and its 4-chloro isomer, offering pathways to a new library of pyrrole derivatives important for pharmaceutical and material science applications (Dawadi & Lugtenburg, 2011).

Medicinal Chemistry and Biological Activity

- Analgesic and Anti-inflammatory Activities : The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their analgesic and anti-inflammatory activities were explored. Starting materials including ethyl (4-chloro-3-methylphenoxy) acetate demonstrated significant biological activities, suggesting the potential therapeutic benefits of structurally related compounds (Dewangan et al., 2015).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Behavior : A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution indicated that such compounds, including derivatives of ethyl 2-(4-chloro-phenoxy)acetate, can act as effective corrosion inhibitors. This research opens avenues for the application of ethyl 2-(4-chloro-2-cyanophenoxy)acetate derivatives in protecting metals against corrosion (Lgaz et al., 2017).

Environmental Applications

- Selective Trace Determination of Pesticides : Coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography has been used as a technique for sensitive and selective trace determination of pesticides in complex matrices. Although not directly related to ethyl 2-(4-chloro-2-cyanophenoxy)acetate, this approach underscores the potential environmental monitoring applications of its derivatives (Omidi et al., 2014).

属性

IUPAC Name |

ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQJRKMUBUSDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-chloro-2-cyanophenoxy)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxy-5-methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2570684.png)

![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2570686.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2570687.png)

![8-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570692.png)

![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)

![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid](/img/structure/B2570696.png)

![6-(4-Fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2570697.png)

![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)